Propan-2-yl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
PROPAN-2-YL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-diethoxyphenylacetic acid with 2-aminothiophene under acidic conditions to form the intermediate amide. This intermediate is then esterified with isopropyl alcohol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anticancer and antiviral activities. Research is ongoing to understand its full pharmacological profile .
Industry
Industrially, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its properties make it suitable for applications in electronic devices.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Benzothiophene: The parent compound with a fused benzene and thiophene ring.
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Uniqueness
What sets PROPAN-2-YL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its complex structure, which allows for multiple points of chemical modification. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C24H31NO5S |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
propan-2-yl 2-[[2-(3,4-diethoxyphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H31NO5S/c1-5-28-18-12-11-16(13-19(18)29-6-2)14-21(26)25-23-22(24(27)30-15(3)4)17-9-7-8-10-20(17)31-23/h11-13,15H,5-10,14H2,1-4H3,(H,25,26) |
InChI Key |
BWAKWAYKBDCMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C)OCC |
Origin of Product |
United States |
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